Proven Synthetic Utility in a High-Value Pharmaceutical: The Idelalisib Intermediate
2-Fluoro-6-nitrobenzoic acid is a key starting material specifically required for the synthesis of Idelalisib, a PI3K delta inhibitor . The patented process explicitly uses 2-fluoro-6-nitrobenzoic acid, reacting it with oxalyl chloride to form the corresponding acid chloride [1]. In contrast, the regioisomer 2-fluoro-4-nitrobenzoic acid (CAS 403-24-7) is not mentioned in the Idelalisib synthetic pathway literature, demonstrating that the 2,6-substitution pattern is a non-negotiable structural requirement for this economically significant application.
| Evidence Dimension | Suitability as a precursor for a specific high-value drug (Idelalisib) |
|---|---|
| Target Compound Data | Essential starting material in the patented synthesis of Idelalisib [1]. |
| Comparator Or Baseline | 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7) |
| Quantified Difference | N/A |
| Conditions | Comparative literature and patent analysis |
Why This Matters
This confirms the compound's critical and irreplaceable role in a specific, high-demand pharmaceutical supply chain, justifying its procurement over similar, less specific building blocks.
- [1] US Patent 10,870,650. Process for the preparation of amorphous idelalisib. View Source
